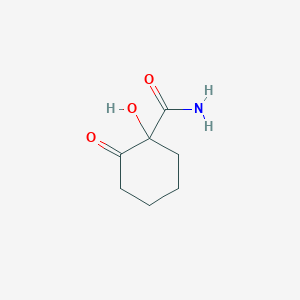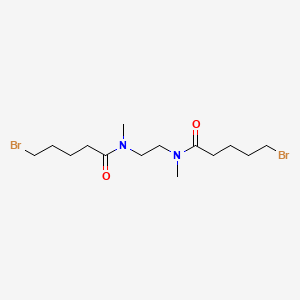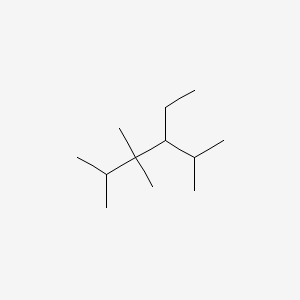![molecular formula C12H15NO2S B14553019 Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester CAS No. 61694-06-2](/img/structure/B14553019.png)
Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a propanoic acid backbone, a 4-methylphenyl group, an amino group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester typically involves multiple steps. One common method starts with the preparation of 3-amino-3-(4-methylphenyl)propionic acid. This intermediate can be synthesized through the reaction of 4-methylbenzaldehyde with malonic acid in the presence of ammonium acetate, followed by decarboxylation . The resulting 3-amino-3-(4-methylphenyl)propionic acid is then reacted with carbon disulfide and ethyl chloroformate to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methylphenyl)propionic acid
- 3-(4-Chlorophenyl)propionic acid
- 3-(4-Cyanophenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester is unique due to the presence of both an amino group and a thioxo group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
Properties
CAS No. |
61694-06-2 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
ethyl 3-(4-methylanilino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C12H15NO2S/c1-3-15-12(14)8-11(16)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,16) |
InChI Key |
GEIWJKFIUSWZTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 3-[(tetrahydro-1,4-oxazepin-4(5H)-yl)amino]-](/img/structure/B14552946.png)

![1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]-](/img/structure/B14552957.png)
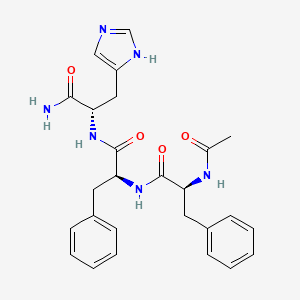

![Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate](/img/structure/B14552969.png)
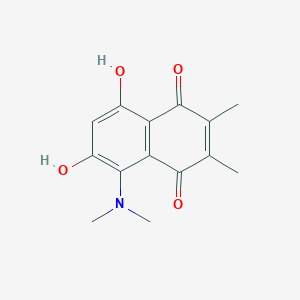
![Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide](/img/structure/B14552978.png)


